4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-(Cyanomethyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by the presence of a cyanomethyl group and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Cyanomethyl)[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4’-cyanomethylbiphenyl, which can be obtained by the reaction of benzyl cyanide with biphenyl under specific conditions.
Industrial Production Methods: In industrial settings, the production of 4’-(Cyanomethyl)[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure carbon dioxide and advanced catalytic systems can enhance the efficiency of the carboxylation process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyanomethyl group can yield amines or other reduced products.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls.
Scientific Research Applications
4’-(Cyanomethyl)[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-(Cyanomethyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- **4’-(C
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-[4-(cyanomethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H11NO2/c16-9-8-11-4-6-12(7-5-11)13-2-1-3-14(10-13)15(17)18/h1-7,10H,8H2,(H,17,18) |
InChI Key |
QZDYKXJZUKYPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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